Hesperetin Triacetate

描述

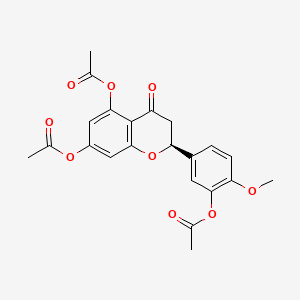

Hesperetin Triacetate, also known as Hesperetin-5,7,3’-O-triacetate, is a derivative of the flavonoid hesperetin. Hesperetin is a naturally occurring flavonoid found predominantly in citrus fruits. This compound is synthesized to enhance the lipophilicity and bioavailability of hesperetin, making it more effective for various applications .

准备方法

Synthetic Routes and Reaction Conditions

Hesperetin Triacetate is synthesized from hesperetin through an acetylation reaction. The process involves the reaction of hesperetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction being carried out in large reactors. The product is then purified through crystallization or chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions

Hesperetin Triacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield hesperetin.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Major Products Formed

Hydrolysis: Yields hesperetin.

Oxidation: Yields various oxidation products, depending on the conditions.

Reduction: Yields reduced forms of this compound.

科学研究应用

Hesperetin Triacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of acetylation on flavonoids.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects in treating conditions such as asthma and chronic obstructive pulmonary disease.

Industry: Used in the formulation of dietary supplements and functional foods

作用机制

Hesperetin Triacetate exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Cholesterol-Lowering Activity: It reduces the activity of acyl-coenzyme A:cholesterol acyltransferase genes and upregulates the low-density lipoprotein receptor

相似化合物的比较

Similar Compounds

Hesperetin: The parent compound, less lipophilic and bioavailable compared to Hesperetin Triacetate.

Naringenin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Quercetin: A flavonoid with broader biological activities but different molecular targets .

Uniqueness

This compound is unique due to its enhanced lipophilicity and bioavailability, making it more effective in various applications compared to its parent compound, hesperetin .

生物活性

Hesperetin triacetate (HTA), a derivative of the flavonoid hesperetin, has garnered significant attention for its biological activities, particularly in anti-inflammatory, antioxidant, and antibacterial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HTA, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is formed by the acetylation of the hydroxyl groups on the hesperetin molecule. Its chemical structure enhances its solubility and bioavailability compared to its parent compound. The triacetate form may exhibit different pharmacokinetic properties, influencing its biological effects.

1. Anti-inflammatory Effects

HTA has demonstrated significant anti-inflammatory properties. A study indicated that HTA inhibited the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro. The compound was shown to reduce chondrocyte inflammation induced by TNF-α, highlighting its potential in treating osteoarthritis .

Table 1: Anti-inflammatory Effects of this compound

| Inflammatory Mediator | Effect of HTA (Concentration) | Reference |

|---|---|---|

| Nitric Oxide | Decreased | |

| Prostaglandin E2 | Decreased | |

| TNF-α | Decreased | |

| IL-6 | Decreased |

2. Antioxidant Activity

HTA exhibits potent antioxidant activity, which is crucial for combating oxidative stress. In various assays, HTA demonstrated high radical scavenging abilities against DPPH• and ABTS•+ radicals. The antioxidant capacity was significantly higher than that of pure hesperetin, indicating that acetylation enhances its efficacy .

Table 2: Antioxidant Activity Comparison

3. Antibacterial Properties

HTA has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report that HTA's antibacterial efficacy is superior to that of hesperidin and other derivatives, making it a valuable candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

In a controlled study, HTA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of hesperidin, suggesting HTA's potential use in treating bacterial infections .

The biological activities of HTA can be attributed to several mechanisms:

- Inhibition of Phosphodiesterase (PDE) : HTA has been reported to inhibit PDE3/4 enzymes, which play a role in inflammatory responses and respiratory conditions like asthma and COPD. This dual inhibition presents a therapeutic ratio favorable for clinical applications without significant side effects typically associated with PDE4 inhibitors .

- Regulation of Cellular Pathways : HTA influences various signaling pathways involved in inflammation and oxidative stress response. For instance, it modulates NF-kB signaling, reducing inflammatory gene expression in response to stimuli like lipopolysaccharides (LPS) .

属性

IUPAC Name |

[(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQZPLOAXXMSJR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741039 | |

| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73489-97-1 | |

| Record name | Hesperetin triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073489971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERETIN TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q46415WKZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Hesperetin Triacetate interact with its target and what are the downstream effects?

A1: One study investigated the interaction of Hesperetin, a compound closely related to this compound, with the enzyme nitrate reductase. [] Using molecular docking simulations, researchers found that Hesperetin showed favorable binding energy and interactions with the enzyme's active site. While the study doesn't directly investigate this compound, it suggests a potential interaction between this compound and enzymes involved in plant nitrate metabolism. Further research is needed to confirm this interaction and elucidate its downstream effects. [] "Molecular docking analysis of UniProtKB nitrate reductase enzyme with known natural flavonoids" -

Q2: What is known about the structural characterization of this compound?

A2: While detailed spectroscopic data isn't readily available in the provided research, we know that this compound is a modified form of Hesperetin. Research indicates the existence of dimorphs for this compound, meaning it can crystallize in two different forms. [] This highlights the complexity of its structure and the need for further investigation using techniques like X-ray crystallography and NMR spectroscopy to fully elucidate its structural features. [] "Notes- Configuration and Conformation of 3-Bromothis compound. Dimorphs of this compound" -

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。